Cas no 106867-30-5 (Adenosine5'-(tetrahydrogen triphosphate), 2-chloro-2'-deoxy- (9CI))

Adenosine5'-(tetrahydrogen triphosphate), 2-chloro-2'-deoxy- (9CI) structure
106867-30-5 structure
Product name:Adenosine5'-(tetrahydrogen triphosphate), 2-chloro-2'-deoxy- (9CI)
CAS No:106867-30-5
MF:C10H15ClN5O12P3
MW:525.626683473587
CID:155946
PubChem ID:452857

Adenosine5'-(tetrahydrogen triphosphate), 2-chloro-2'-deoxy- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Adenosine5'-(tetrahydrogen triphosphate), 2-chloro-2'-deoxy- (9CI)
    • 2-chloro-2'-deoxyadenosine triphosphate
    • 2-chloro-2'-deoxyadenosine 5'-(tetrahydrogen triphosphate)
    • 2-chloro-9-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
    • 2-Chloro-datp
    • Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro-2'-deoxy-
    • 2-Chloro-2'-deoxyadenosine5'-triphosphate
    • SCHEMBL1064481
    • 2-chlorodeoxyadenosine triphosphate
    • CHEMBL4594368
    • Cladribine triphosphate
    • 106867-30-5
    • DTXSID60910156
    • 2-Chloro-2'-deoxyadenosine-5'-triphosphate
    • DCX7XZ96Y2
    • 2-Chloro-2'-deoxyadenosine 5'-triphosphate
    • 2-Chloro-2'-deoxyadenosine 5'-(tetrahydrogen triphosphate
    • [[(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • 2-CldATP
    • (((2R,3S,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid
    • ({[({[(2R,3S,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid
    • CHEBI:172731
    • [[(2R,3S,5R)-5-(6-amino-2-chloro-purin-9-yl)-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
    • Inchi: 1S/C10H12ClN5O3.3H3O4P/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6;3*1-5(2,3)4/h3-6,17-18H,1-2H2,(H2,12,14,15);3*(H3,1,2,3,4)/t4-,5+,6+;;;/m0.../s1
    • InChI Key: PZCJNHCKXRBBNN-KVQBGUIXSA-N
    • SMILES: OP(OP(OP(OC[C@@H]1[C@@H](O)C[C@H](N2C=NC3C(=NC(=NC2=3)Cl)N)O1)(O)=O)(O)=O)(O)=O

Computed Properties

  • Exact Mass: 524.962
  • Monoisotopic Mass: 524.962
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 805
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 259Ų
  • Surface Charge: 0
  • XLogP3: nothing
  • Tautomer Count: 3

Experimental Properties

  • Density: 2.57
  • Boiling Point: 845°Cat760mmHg
  • Flash Point: 464.9°C
  • Refractive Index: 1.879

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